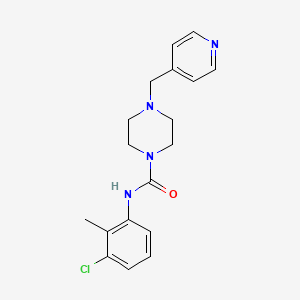
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML204, is a small molecule inhibitor that has been gaining attention in scientific research. It is a potent and selective blocker of the Kv7.2/7.3 potassium channels, which are important in regulating neuronal excitability.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts by blocking the Kv7.2/7.3 potassium channels, which are responsible for regulating the excitability of neurons. By blocking these channels, N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide reduces the ability of neurons to fire action potentials, thereby reducing neuronal excitability.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the firing rate of neurons, decrease the amplitude of action potentials, and increase the threshold for action potential generation. N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy and reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of the Kv7.2/7.3 potassium channels, making it a valuable tool for studying the role of these channels in various neurological disorders. However, there are also some limitations to using N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments. N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has a short half-life, which can make it difficult to maintain consistent levels of the compound in vitro. Additionally, N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Orientations Futures
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has significant potential for future research. One future direction is to explore the role of Kv7.2/7.3 channels in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another future direction is to develop more potent and selective inhibitors of Kv7.2/7.3 channels, which could have therapeutic potential for treating neurological disorders. Additionally, N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide could be used as a tool to study the role of Kv7.2/7.3 channels in other organ systems, such as the cardiovascular and respiratory systems. Finally, N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide could be used as a tool to study the role of potassium channels in cancer, as altered potassium channel expression has been implicated in cancer cell proliferation and survival.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the Kv7.2/7.3 potassium channels, which are important in regulating neuronal excitability. N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used to study the role of Kv7.2/7.3 channels in various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-16(19)3-2-4-17(14)21-18(24)23-11-9-22(10-12-23)13-15-5-7-20-8-6-15/h2-8H,9-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDTMDYKALMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4284853.png)


![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
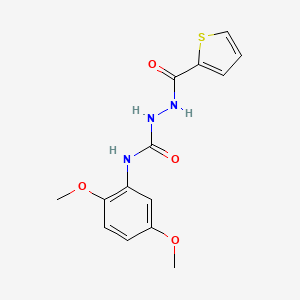
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
![N-(2-methylphenyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4284888.png)

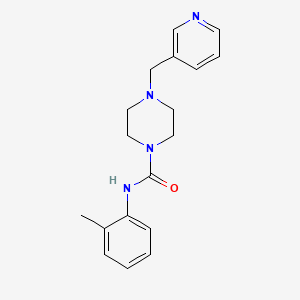
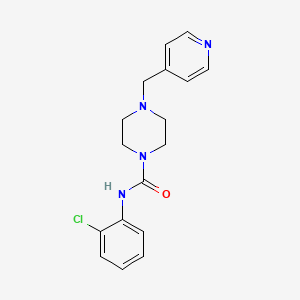

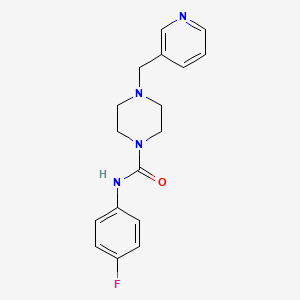
![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)